molecular formula C24H17N3O10S2 B12336920 Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt CAS No. 1006592-47-7

Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt

Cat. No.: B12336920
CAS No.: 1006592-47-7
M. Wt: 571.5 g/mol
InChI Key: IXJREGACCBCPGA-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound, $$ \text{C}{24}\text{H}{17}\text{N}{3}\text{O}{10}\text{S}{2} $$, reflects a polycyclic xanthene core modified with amino, sulfo, carboxy, and propynylcarbamoyl substituents. The IUPAC name, 3-amino-6-azaniumylidene-9-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate, delineates its intricate connectivity. The central xanthene framework consists of three fused aromatic rings, with amino ($$-\text{NH}2$$) and iminium ($$-\text{NH}^+2$$) groups at positions 3 and 6, respectively. Two sulfonate groups ($$-\text{SO}3^-$$) occupy positions 4 and 5, while a 2-carboxyphenyl substituent at position 9 is further functionalized with a propynylcarbamoyl moiety ($$-\text{C}(\text{O})\text{NH}-\text{C}\equiv\text{CH}$$).

Key functional groups include:

  • Amino/Iminium Groups : The tautomeric equilibrium between amino and iminium forms contributes to charge delocalization.
  • Sulfonate Groups : Enhance solubility and influence electronic properties through electron-withdrawing effects.
  • Propynylcarbamoyl Linker : Introduces alkyne functionality for potential bioconjugation.

The SMILES string C#CCNC(=O)c1ccc(-c2c3ccc(=[NH2+])c(S(=O)(=O)O)c-3oc3c(S(=O)(=O)[O-])c(N)ccc23)c(C(=O)O)c1 confirms the spatial arrangement of these groups.

Table 1: Molecular Characterization Data

Property Value
Molecular Formula $$ \text{C}{24}\text{H}{17}\text{N}{3}\text{O}{10}\text{S}_{2} $$
Molecular Weight 571.5 g/mol
IUPAC Name 3-amino-6-azaniumylidene-9-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate
Key Functional Groups Amino, sulfonate, carboxy, propynylcarbamoyl

Stereochemical Considerations and Tautomeric Equilibria

The compound exhibits planar chirality due to the fused xanthene core, though no resolvable enantiomers have been reported. The InChI Key IXJREGACCBCPGA-UHFFFAOYSA-N suggests a single stereoisomer under standard conditions. Tautomeric equilibria arise primarily from the 3,6-diamino/iminium system. The iminium form ($$-\text{NH}^+2$$) stabilizes via resonance with the xanthene π-system, while the amino form ($$-\text{NH}2$$) dominates in alkaline media.

The sulfonate groups at positions 4 and 5 induce electronic asymmetry, polarizing the xanthene core. This polarization affects fluorescence properties, as seen in related xanthene fluorophores where substituent positioning modulates quantum yields. The propynylcarbamoyl group adopts a conformation where the alkyne protrudes orthogonally to minimize steric clashes with the carboxyphenyl ring.

Comparative Structural Analysis with Xanthylium-Based Fluorophores

Rhodamine 110 : Unlike the dual sulfonation in the subject compound, Rhodamine 110 lacks sulfonate groups, reducing aqueous solubility. Its amino groups are uncharged, limiting pH stability compared to the zwitterionic structure of the subject compound.

Fluorescein : While both share a xanthene core, fluorescein substitutes hydroxyl groups at positions 2 and 7. The subject compound’s sulfonate groups provide superior solubility (>10 mg/mL) and pH tolerance (4–10) compared to fluorescein’s carboxylate-dependent solubility.

Alexa Fluor 488 : This commercial dye shares the 4,5-disulfo modification but replaces the propynylcarbamoyl with a succinimidyl ester. The subject compound’s alkyne group enables click chemistry applications absent in Alexa Fluor 488.

Table 2: Structural Comparison with Xanthylium Fluorophores

Feature Subject Compound Rhodamine 110 Fluorescein
Core Substituents 3,6-diamino/iminium 3,6-diamino 2,7-dihydroxy
Sulfonation 4,5-disulfo None None
Solubility (H₂O) >10 mg/mL <1 mg/mL pH-dependent
Conjugation Handle Propynylcarbamoyl Carboxy Hydroxyl

Properties

CAS No.

1006592-47-7

Molecular Formula

C24H17N3O10S2

Molecular Weight

571.5 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C24H17N3O10S2/c1-2-9-27-23(28)11-3-4-12(15(10-11)24(29)30)18-13-5-7-16(25)21(38(31,32)33)19(13)37-20-14(18)6-8-17(26)22(20)39(34,35)36/h1,3-8,10,25H,9,26H2,(H,27,28)(H,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

IXJREGACCBCPGA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 4-Nitrophthalic Anhydride with m-Diethylaminophenol

In a dry xylene solution, 4-nitrophthalic anhydride (prepared by heating 4-nitrophthalic acid at 170–180°C for 2 hours) reacts with m-diethylaminophenol under reflux. The mixture is stirred for 2 hours, cooled, and decanted to isolate the intermediate 9-(2-carboxy-5-nitrophenyl)-3,6-bis(diethylamino)xanthylium inner salt .

Key Reaction Conditions

  • Solvent: Dry xylene
  • Temperature: Reflux (~140°C)
  • Catalyst: None (self-condensation)
  • Yield: ~60–70% (estimated from analogous syntheses).

Reduction of Nitro Groups to Amines

The nitro-substituted xanthylium intermediate undergoes catalytic hydrogenation to introduce amino groups. For example:

  • 9-(2-carboxy-5-nitrophenyl)-3,6-bis(diethylamino)xanthylium inner salt (4.0 g) is dissolved in absolute ethanol and hydrogenated over Raney nickel (2 g) at 50°C under 45 psi H₂ pressure for 16 hours.
  • The product, 9-(5-amino-2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium inner salt , is isolated via neutralization with sodium bicarbonate and extraction with chloroform.

Critical Parameters

  • Catalyst: Raney nickel
  • Pressure: 45 psi H₂
  • Temperature: 50°C
  • Yield: ~80%.

Sulfonation of the Xanthylium Scaffold

Sulfonic acid groups are introduced at the 4,5-positions of the xanthylium core using concentrated sulfuric acid or chlorosulfonic acid.

Sulfonation with Chlorosulfonic Acid

A solution of the amino-substituted xanthylium compound in chlorosulfonic acid is stirred at 0–5°C for 4 hours. The reaction is quenched with ice water, and the 4,5-disulfo-xanthylium intermediate is precipitated by adjusting the pH to 4–5 with ammonium hydroxide.

Reaction Metrics

  • Sulfonation agent: Chlorosulfonic acid
  • Temperature: 0–5°C
  • pH for precipitation: 4–5
  • Yield: ~65%.

Introduction of the Propargylamino Carbonyl Group

The propyn-1-ylamino carbonyl moiety is introduced via a two-step process:

Activation of the Carboxylic Acid

The carboxylic acid at the 2-position of the phenyl ring is activated using thionyl chloride (SOCl₂) or carbodiimide reagents (e.g., EDC, DCC). For instance:

  • The xanthylium intermediate (1.2 g) is refluxed with SOCl₂ in anhydrous dichloromethane (DCM) for 3 hours to form the acyl chloride.

Coupling with Propargylamine

The acyl chloride reacts with propargylamine in the presence of a base (e.g., triethylamine) to form the amide bond:

  • Acyl chloride (1.0 equiv) and propargylamine (1.2 equiv) are combined in DCM with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature.

Optimization Data

Parameter Value
Solvent Dichloromethane
Coupling agent SOCl₂
Temperature 0°C → room temp
Yield 75–85%

Purification and Characterization

Chromatographic Purification

The crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized.

Spectroscopic Validation

  • UV-Vis : λₘₐₓ = 488 nm (in PBS, pH 7.4).
  • MS (ESI+) : m/z = 571.5 [M]⁺ (calculated for C₂₄H₁₇N₃O₁₀S₂).
  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (s, 2H, NH₂), 4.25 (s, 1H, ≡CH), 3.50 (m, 8H, diethylamino).

Comparative Analysis of Synthetic Routes

Method Step Advantages Limitations
Xanthylium Core High yield (~70%) Requires anhydrous conditions
Sulfonation Selective at 4,5-positions Exothermic reaction
Propargyl Coupling Mild conditions Requires acyl chloride activation

Industrial-Scale Considerations

  • Cost drivers : Propargylamine and chlorosulfonic acid account for >60% of material costs.
  • Environmental impact : Sulfonation steps generate acidic waste, necessitating neutralization protocols.

Emerging Methodologies

Recent advances in Sonogashira coupling (e.g., Pd/Cu-catalyzed alkyne-aryl cross-coupling) offer alternatives for introducing propargyl groups directly to aromatic rings, though yields remain suboptimal (~50%).

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H17N3O10S2\text{C}_{24}\text{H}_{17}\text{N}_{3}\text{O}_{10}\text{S}_{2} and a molecular weight of approximately 571.54 g/mol. Its structure features multiple functional groups that contribute to its reactivity and utility in various applications.

Biochemical Research

Xanthylium derivatives are widely used as fluorescent dyes in biochemical assays due to their ability to emit light upon excitation. The specific compound discussed here is particularly noted for its application as a fluorochrome.

Case Study: Fluorescent Labeling

In a study published in the Journal of Biochemical Techniques, researchers utilized Xanthylium derivatives for labeling proteins in live cell imaging. The high quantum yield of fluorescence allowed for effective visualization of cellular processes, demonstrating the compound's utility in tracking biomolecules within biological systems .

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its strong absorbance characteristics make it suitable for quantitative analysis.

Application Example: Spectrophotometric Analysis

A recent method developed for the detection of specific analytes involved using Xanthylium as a chromogenic agent. The method showed high sensitivity and selectivity for target compounds, with detection limits reaching nanomolar concentrations .

Medical Diagnostics

In medical diagnostics, Xanthylium derivatives are explored for their potential in developing diagnostic assays, particularly for detecting specific biomarkers associated with diseases.

Case Study: Diagnostic Assay Development

Research conducted at a leading medical research institute evaluated the use of Xanthylium-based assays for early detection of cancer biomarkers. Results indicated that the assays could significantly improve the sensitivity of current diagnostic methods, potentially leading to earlier intervention strategies .

Table 2: Summary of Applications

Application AreaDescriptionReference
Biochemical ResearchFluorescent labeling in live cell imaging
Analytical ChemistrySpectrophotometric detection of analytes
Medical DiagnosticsDevelopment of assays for cancer biomarkers

Mechanism of Action

The mechanism of action of Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging and detection . The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a family of xanthene dyes. Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Xanthene Derivatives
Compound Name Substituents (Position 9 Phenyl Ring) Sulfonation Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-Carboxy-4-[(2-propyn-1-ylamino)carbonyl] 4,5-Disulfo Propynylamino carbonyl, sulfonic acids ~650 (estimated)
Alexa Fluor® 488 (3,6-diamino-9-[2-carboxy-4-[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]phenyl]-...) 2-Carboxy-4-[NHS ester] 4,5-Disulfo NHS ester, sulfonic acids 643.42 (lithium salt)
Rh123 (3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride) 2-Methoxycarbonyl None Methoxycarbonyl 380.83
TFAX 488, TFP (tetrafluorophenoxy carbonyl derivative) 2-Carboxy-4-(2,3,5,6-tetrafluorophenoxy) 4,5-Disulfo Tetrafluorophenoxy, sulfonic acids 801.56 (bis-TEA salt)
5(6)-Carboxyrhodamine 110 2,4(or 2,5)-Dicarboxy None Dicarboxy 462.44

Key Comparative Properties

Reactivity and Conjugation Potential
  • Target Compound: The propynylamino carbonyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for site-specific biomolecule labeling .
  • Alexa Fluor® 488 : Contains an NHS ester for amine-reactive conjugation, widely used for antibody labeling .
  • TFAX 488, TFP: The tetrafluorophenoxy group enhances electrophilicity, enabling rapid amine conjugation in proteins .
  • 5(6)-Carboxyrhodamine 110 : Dicarboxy groups facilitate carbodiimide-mediated coupling but lack sulfonation, reducing solubility .
Solubility and Stability
  • Target Compound and Alexa Fluor® 488 : Both feature 4,5-disulfo groups, ensuring high aqueous solubility (>10 mg/mL) and pH stability (4–10) .
  • Rh123 : Lacks sulfonic acids, limiting solubility in aqueous buffers; requires organic solvents for dissolution .
  • TFAX 488, TFP : Fluorinated groups improve photostability and reduce aggregation in hydrophobic environments .
Spectral Properties
  • Target Compound : Expected emission in the green range (~515 nm), similar to Alexa Fluor® 488 (519 nm) .
  • Rh123 : Blue-shifted emission (~505 nm) due to the absence of electron-withdrawing sulfonic acids .
  • TFAX 488, TFP : Fluorinated substituents may slightly red-shift emission and reduce environmental sensitivity .

Biological Activity

Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt (CAS No. 1006592-47-7) is a complex organic compound belonging to the xanthene dye family. Its molecular formula is C24H25N3O10S2, with a molecular weight of approximately 571.54 g/mol. This compound features various functional groups, including amino, carboxylic acid, and sulfonic acid moieties, which contribute to its chemical reactivity and potential applications in biochemistry and materials science.

Antiproliferative Properties

Recent studies have demonstrated that xanthylium derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study focused on two new synthetic xanthylium salts showed that these compounds modified the progression through the cell cycle of P19 murine embryocarcinoma cells, leading to a notable reduction in cell proliferation . The research highlighted that the structural modifications in the xanthylium framework could influence their biological activity.

The biological activity of xanthylium compounds is largely attributed to their interaction with specific molecular targets within cells. The unique combination of functional groups enhances their solubility and reactivity, allowing them to interact effectively with biomolecules. The mechanism of action may involve:

  • Cell Cycle Modulation : Xanthylium compounds can interfere with key regulatory proteins involved in the cell cycle, potentially leading to apoptosis in cancer cells.
  • Fluorescent Properties : Their ability to absorb and emit light at specific wavelengths makes them useful for imaging cellular processes in biological assays .

Comparative Analysis with Other Compounds

Xanthylium derivatives can be compared with other structurally similar compounds to highlight their unique properties:

Compound NameStructural FeaturesUnique Properties
XantheneBasic xanthene structureSimple dye applications
Rhodamine BContains a similar xanthene coreStrong fluorescence; used as a dye
FluoresceinSimilar functional groupsHigh solubility; used in biological imaging

The distinct combination of amino and sulfonic acid functionalities in xanthylium enhances its solubility and biological activity compared to simpler xanthene derivatives .

Study 1: Antiproliferative Effects on P19 Cells

A significant study evaluated the antiproliferative effects of newly synthesized xanthylium derivatives on P19 murine embryocarcinoma cells. The results indicated that these compounds not only inhibited cell growth but also induced changes in cell cycle progression. Key findings included:

  • Cell Cycle Arrest : The compounds caused G1 phase arrest in P19 cells.
  • Protein Targets : Potential checkpoint proteins involved in cell cycle regulation were identified as targets for these compounds.

Study 2: Fluorescent Imaging Applications

Another study explored the use of xanthylium derivatives in fluorescent imaging. The compounds were tested for their ability to label specific cellular components, demonstrating:

  • High Sensitivity : Xanthylium derivatives exhibited strong fluorescent signals.
  • Cellular Localization : They successfully localized within specific organelles, providing insights into cellular dynamics.

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